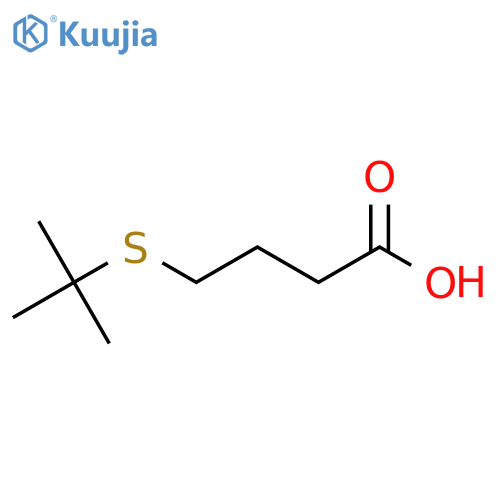Cas no 929-07-7 (4-(Tert-butylsulfanyl)butanoic acid)

929-07-7 structure
商品名:4-(Tert-butylsulfanyl)butanoic acid
CAS番号:929-07-7
MF:C8H16O2S
メガワット:176.276441574097
CID:5042257
4-(Tert-butylsulfanyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(tert-butylsulfanyl)butanoic acid
- 4-tert-butylsulfanylbutanoic acid
- NE25114
- Z1511531859
- 4-(Tert-butylsulfanyl)butanoic acid
-
- インチ: 1S/C8H16O2S/c1-8(2,3)11-6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
- InChIKey: PIJNFICPTMPDNZ-UHFFFAOYSA-N
- ほほえんだ: S(CCCC(=O)O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 62.6
4-(Tert-butylsulfanyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-114613-10.0g |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 92% | 10g |
$1333.0 | 2023-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293951-250mg |
4-(tert-Butylsulfanyl)butanoic acid |
929-07-7 | 95% | 250mg |
¥764.00 | 2024-04-25 | |
| TRC | T205743-25mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 25mg |
$ 70.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293951-100mg |
4-(tert-Butylsulfanyl)butanoic acid |
929-07-7 | 95% | 100mg |
¥610.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293951-1g |
4-(tert-Butylsulfanyl)butanoic acid |
929-07-7 | 95% | 1g |
¥2095.00 | 2024-04-25 | |
| Aaron | AR01A2FD-250mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 250mg |
$236.00 | 2025-02-14 | |
| Aaron | AR01A2FD-1g |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 1g |
$452.00 | 2025-02-14 | |
| Aaron | AR01A2FD-500mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 500mg |
$357.00 | 2025-02-14 | |
| 1PlusChem | 1P01A271-100mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 100mg |
$189.00 | 2024-04-20 | |
| 1PlusChem | 1P01A271-2.5g |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 2.5g |
$813.00 | 2024-04-20 |
4-(Tert-butylsulfanyl)butanoic acid 関連文献
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
929-07-7 (4-(Tert-butylsulfanyl)butanoic acid) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
